Methyl 5-amino-2-chloro-4-hydroxybenzoate
Description
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Properties
IUPAC Name |
methyl 5-amino-2-chloro-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUXYZZBNXLJAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-amino-2-chloro-4-hydroxybenzoate, also known as a derivative of salicylic acid, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C8H8ClNO3
- Molecular Weight : 203.61 g/mol
- IUPAC Name : this compound
The presence of an amino group, a chloro substituent, and a hydroxyl group on the aromatic ring contributes to its unique reactivity and biological properties.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of breast cancer cells (MDA-MB-231 and MCF-7) with IC50 values ranging from 4.90 μM to 10.07 μM . The compound's structural features appear to enhance its effectiveness against these cell lines.
| Cell Line | IC50 Value (μM) |
|---|---|
| MDA-MB-231 | 4.90 |
| MCF-7 | 10.07 |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to active sites of specific enzymes, thereby preventing substrate interaction and catalytic activity. This mechanism is crucial in its antiproliferative effects against cancer cells .
- Interaction with Biological Targets : The chloro and amino groups facilitate interactions with various biological molecules through hydrogen bonding and halogen bonding, influencing cellular functions and signaling pathways.
- Induction of Apoptosis : Some studies suggest that this compound may induce apoptosis in cancer cells, although further research is needed to elucidate the specific apoptotic pathways involved.
Case Studies and Research Findings
A comprehensive study involving various derivatives of benzoic acid highlighted the potential of this compound as a lead compound for developing new anticancer agents . The research involved:
- Synthesis of Derivatives : Researchers synthesized a series of derivatives to evaluate their biological activities systematically.
- In Vitro Testing : Compounds were tested on multiple cancer cell lines, revealing that modifications to the amino group significantly impacted antiproliferative potency.
Furthermore, dynamic combinatorial chemistry approaches have been employed to explore novel inhibitors based on similar scaffolds, demonstrating the versatility of this compound in drug discovery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
